REACTION_CXSMILES
|
Br[C:2]1[C:3]([Cl:9])=[N:4][C:5]([Cl:8])=[N:6][CH:7]=1.C([Mg]Cl)(C)C.[CH3:15][S:16][C:17]1[N:22]=[C:21]([CH:23]=[O:24])[CH:20]=[CH:19][N:18]=1>C1COCC1>[Cl:8][C:5]1[N:4]=[C:3]([Cl:9])[C:2]([CH:23]([C:21]2[CH:20]=[CH:19][N:18]=[C:17]([S:16][CH3:15])[N:22]=2)[OH:24])=[CH:7][N:6]=1
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Name
|
|
Quantity
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14.83 g
|
Type
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reactant
|
Smiles
|
BrC=1C(=NC(=NC1)Cl)Cl
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Name
|
|
Quantity
|
78 mL
|
Type
|
reactant
|
Smiles
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C(C)(C)[Mg]Cl
|
Name
|
|
Quantity
|
200 mL
|
Type
|
solvent
|
Smiles
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C1CCOC1
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Name
|
|
Quantity
|
10 g
|
Type
|
reactant
|
Smiles
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CSC1=NC=CC(=N1)C=O
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Control Type
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UNSPECIFIED
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Setpoint
|
0 °C
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Type
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CUSTOM
|
Details
|
stirred for 1 hour
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Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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CUSTOM
|
Details
|
Then the reaction mixture was quenched with saturated ammonium chloride solution (20 mL)
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Type
|
EXTRACTION
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Details
|
extracted with ethyl acetate (200 mL)
|
Type
|
WASH
|
Details
|
The filtrate was washed with water (3×25 mL), brine (25 mL)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over anhydrous sodium sulfate
|
Type
|
FILTRATION
|
Details
|
filtered
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Type
|
CONCENTRATION
|
Details
|
concentrated to dryness
|
Type
|
CUSTOM
|
Details
|
The residue was purified by column chromatography (silica, 20 g, 200-300 mesh, eluting with methanol:dichloromethane, 1:50)
|
Reaction Time |
30 min |
Name
|
|
Type
|
product
|
Smiles
|
ClC1=NC=C(C(=N1)Cl)C(O)C1=NC(=NC=C1)SC
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Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |